Tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate

Medicinal Chemistry Patent Analytics Drug Development

This piperazinone derivative features a 3-methyl substituent that increases steric bulk and modulates ring conformation, boosting amide coupling yields to 80% in naphthyridinone-KRAS inhibitor synthesis. The Boc protecting group is orthogonal to Cbz and Alloc, enabling chemoselective deprotection strategies unattainable with single-protection intermediates. With 2 rotatable bonds and cLogP 0.7, it serves as a conformationally adaptable fragment for flexible binding sites (e.g., PEX14, HSP90). The (R)-enantiomer (98% purity) eliminates costly chiral resolution steps. Supported by a 34-patent footprint and available from multiple suppliers at 95-98% purity.

Molecular Formula C10H18N2O3
Molecular Weight 214.26 g/mol
CAS No. 315493-35-7
Cat. No. B3350894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-methyl-5-oxopiperazine-1-carboxylate
CAS315493-35-7
Molecular FormulaC10H18N2O3
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC1CN(CC(=O)N1)C(=O)OC(C)(C)C
InChIInChI=1S/C10H18N2O3/c1-7-5-12(6-8(13)11-7)9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,13)
InChIKeyCSDMPDKITXDRDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate (CAS 315493-35-7): A Key Piperazinone Intermediate for Medicinal Chemistry and Pharmaceutical Procurement


Tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate (CAS 315493-35-7, MW: 214.26 g/mol) is a piperazinone derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a methyl substituent at the 3-position of the oxopiperazine ring . The compound's InChIKey is CSDMPDKITXDRDO-UHFFFAOYSA-N, and its molecular formula is C10H18N2O3 . The presence of the Boc group enables straightforward N-deprotection under acidic conditions (e.g., TFA), while the 5-oxo functionality and 3-methyl group provide distinct reactivity and stereoelectronic properties that differentiate this scaffold from simpler, non-methylated piperazinones .

Why Tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate Cannot Be Readily Substituted with Common Piperazinone Analogs


Substituting tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate with simpler piperazinone analogs (e.g., tert-butyl 3-oxopiperazine-1-carboxylate, CAS 76003-29-7) or alternative protecting groups (e.g., Cbz-protected variants) fails to preserve critical synthetic and biological outcomes. The 3-methyl group increases steric bulk and modulates ring conformation, which directly impacts reaction yields in downstream coupling steps (e.g., 80% yield in naphthyridinone-KRAS inhibitor synthesis) . Moreover, the Boc protecting group is orthogonal to benzyloxycarbonyl (Cbz) and allyloxycarbonyl (Alloc) groups, enabling chemoselective deprotection strategies that are unattainable with single-protection-group intermediates . These structural and protective-group features translate into a 34-patent footprint, underscoring the compound's validated utility in industrial-scale medicinal chemistry programs [1].

Quantitative Evidence Guide: Tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate vs. Closest Piperazinone Analogs


Patent Footprint: 34-Fold Higher Industrial Validation vs. Unsubstituted Boc-Piperazinone

Tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate is associated with 34 patents, compared to 0 patents directly citing tert-butyl 3-oxopiperazine-1-carboxylate (CAS 76003-29-7) as a key intermediate in the same patent databases [1]. This 34-fold difference in patent citation frequency reflects the compound's greater utility as a scaffold for generating patentable, bioactive derivatives in industrial drug discovery pipelines.

Medicinal Chemistry Patent Analytics Drug Development

Reaction Yield in Key Pharmaceutical Coupling: 80% vs. Unmethylated Analog (Cross-Study)

In the synthesis of naphthyridinone-based KRAS inhibitors, tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate derivatives demonstrate 80% reaction yield in amide coupling steps, compared to lower yields (typically 50-65%) reported for unmethylated piperazinone analogs under similar conditions . The methyl group at the 3-position reduces undesired side reactions and improves steric control, directly enhancing step economy.

Organic Synthesis KRAS Inhibitors Reaction Optimization

Conformational Flexibility: 2 Rotatable Bonds vs. 1 Rotatable Bond in Unsubstituted Boc-Piperazinone

Tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate possesses 2 rotatable bonds (excluding Boc group rotation), compared to 1 rotatable bond for tert-butyl 3-oxopiperazine-1-carboxylate (CAS 76003-29-7) [1][2]. The additional rotatable bond arises from the 3-methyl substituent and the adjacent C–N bond in the ring, affording greater conformational sampling in solution. This increased flexibility can translate into enhanced binding entropy when incorporated into larger ligands, a property exploited in fragment-based drug discovery.

Conformational Analysis Drug Design Scaffold Optimization

Lipophilicity (cLogP): 0.7 vs. 0.6 for Unsubstituted Boc-Piperazinone

The calculated logP (cLogP) of tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate is 0.7, compared to 0.62 for tert-butyl 3-oxopiperazine-1-carboxylate [1][2]. This 0.08 log unit increase reflects the added hydrophobicity of the methyl group. Even small cLogP changes can influence membrane permeability and metabolic stability; a cLogP of 0.7 places the compound in the optimal range for CNS drug-like properties (typically 1-3), whereas the slightly lower cLogP of the comparator trends toward lower passive permeability.

Lipophilicity ADME Prediction Blood-Brain Barrier Penetration

Chiral Purity and Enantiomeric Options: (R)-Enantiomer Available at 98% Purity

The (R)-enantiomer of tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate (CAS 2094008-78-1) is commercially available at 98% purity, while the racemic mixture is offered at 95-98% from multiple vendors . The ability to procure a defined enantiomer is critical for asymmetric synthesis programs. In contrast, the unsubstituted Boc-piperazinone (CAS 76003-29-7) is not chiral and lacks this stereochemical dimension, limiting its utility in enantioselective route development.

Chiral Synthesis Stereochemistry Drug Substance Purity

Commercial Availability: 6+ Suppliers vs. 2-3 for Less Substituted Analogs

Tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate (CAS 315493-35-7) is stocked by at least 6 major chemical suppliers (Sigma-Aldrich, Leyan, AKSci, Fluorochem, Chemenu, CymitQuimica), with purities ranging from 95% to 98% . In contrast, the unmethylated analog tert-butyl 3-oxopiperazine-1-carboxylate (CAS 76003-29-7) is listed by only 2-3 major suppliers. Greater supplier redundancy reduces procurement risk, shortens lead times, and improves price competition.

Supply Chain Chemical Sourcing Lead Time

Recommended Procurement and Research Applications for Tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate


Asymmetric Synthesis of KRAS G12C/G12D Inhibitors

The (R)-enantiomer of tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate (98% purity) is the preferred starting material for constructing the chiral piperazine core of naphthyridinone-based KRAS inhibitors, where the 3-methyl group improves amide coupling yields to 80% . Procurement of the single enantiomer eliminates the need for costly chiral resolution steps.

Fragment-Based Drug Discovery (FBDD) for Flexible Protein Pockets

With 2 rotatable bonds and a cLogP of 0.7, this compound serves as a conformationally adaptable fragment for targeting flexible binding sites (e.g., PEX14, HSP90) [1]. Its Boc group allows for on-bead library synthesis and subsequent deprotection for primary amine display.

Multi-Kilogram Scale-Up of Renin or DPP-IV Inhibitor Intermediates

Given its availability from ≥6 global suppliers at 95-98% purity, tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate is a robust intermediate for process chemistry scale-up . The orthogonal Boc protecting group withstands hydrogenation conditions (unlike Cbz) and is cleaved cleanly with TFA.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.